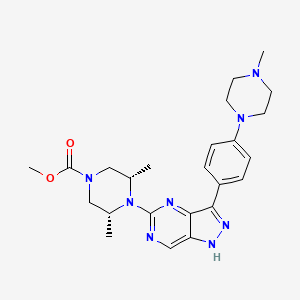
Alk2-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alk2-IN-5 is a pyrazolopyrimidine compound that serves as an inhibitor of activin receptor-like kinase 2 (ALK2) and fibroblast growth factor receptor (FGFR). This compound is primarily used in research to target disorders linked with the activity of these receptors, including various types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Alk2-IN-5 involves the formation of the pyrazolopyrimidine core. The preparation method typically includes the following steps:
Formation of the Pyrazolopyrimidine Core: This involves the reaction of appropriate pyrazole and pyrimidine derivatives under specific conditions to form the core structure.
Functionalization: The core structure is then functionalized by introducing various substituents to enhance its activity and selectivity towards ALK2 and FGFR.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include:
Batch Processing: Utilizing batch reactors to control reaction conditions precisely.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: Alk2-IN-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: this compound can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific substituents are replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazolopyrimidine derivatives, while reduction may produce reduced derivatives .
Scientific Research Applications
Alk2-IN-5 has several scientific research applications, including:
Cancer Research: It is used to study the inhibition of ALK2 and FGFR in various cancer types, providing insights into potential therapeutic approaches.
Bone Morphogenetic Protein (BMP) Signaling: this compound is used to investigate the role of ALK2 in BMP signaling pathways, which are crucial for bone development and repair.
Fibrodysplasia Ossificans Progressiva (FOP): The compound is studied for its potential to treat FOP, a rare genetic disorder characterized by abnormal bone formation.
Myelofibrosis: this compound is explored for its ability to improve anemia in patients with myelofibrosis by inhibiting ALK2 and reducing hepcidin levels.
Mechanism of Action
Alk2-IN-5 exerts its effects by inhibiting the kinase activity of ALK2. This inhibition occurs through the binding of this compound to the ATP-binding site of ALK2, preventing the phosphorylation of downstream signaling molecules such as SMAD1/5. This leads to the suppression of BMP signaling pathways, which are involved in various biological processes, including bone formation and cancer progression .
Comparison with Similar Compounds
Dorsomorphin: The first known inhibitor of ALK2, discovered from in vivo screening of a chemical library.
LDN-193189: An improved version of Dorsomorphin with better metabolic stability and selectivity.
K02288: Another ALK2 inhibitor with a different scaffold, showing improved solubility and cell potency.
Uniqueness of Alk2-IN-5: this compound is unique due to its dual inhibition of ALK2 and FGFR, making it a valuable tool for studying disorders linked with both receptors. Its specific pyrazolopyrimidine structure also contributes to its potency and selectivity .
Properties
Molecular Formula |
C24H32N8O2 |
|---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
methyl (3S,5R)-3,5-dimethyl-4-[3-[4-(4-methylpiperazin-1-yl)phenyl]-1H-pyrazolo[4,3-d]pyrimidin-5-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C24H32N8O2/c1-16-14-31(24(33)34-4)15-17(2)32(16)23-25-13-20-22(26-23)21(28-27-20)18-5-7-19(8-6-18)30-11-9-29(3)10-12-30/h5-8,13,16-17H,9-12,14-15H2,1-4H3,(H,27,28)/t16-,17+ |
InChI Key |
MXDCACLUETVZNL-CALCHBBNSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1C2=NC=C3C(=N2)C(=NN3)C4=CC=C(C=C4)N5CCN(CC5)C)C)C(=O)OC |
Canonical SMILES |
CC1CN(CC(N1C2=NC=C3C(=N2)C(=NN3)C4=CC=C(C=C4)N5CCN(CC5)C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















